molecular formula C9H9BrFNO B14073196 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one

1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14073196
M. Wt: 246.08 g/mol
InChI Key: CQCHEZQHYKXYIX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one is an organic compound that features a bromopropanone backbone substituted with an amino and fluorine group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-2-fluorophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of 3-amino-2-fluorophenylmethanol as a starting material, which is then reacted with bromopropanone in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one is unique due to its combination of the bromopropanone backbone with the amino and fluorine substitutions on the phenyl ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-2-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2

InChI Key

CQCHEZQHYKXYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)CC(=O)CBr

Origin of Product

United States

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